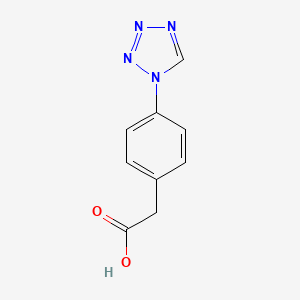

(4-Tetrazol-1-yl-phenyl)-acetic acid

Description

Properties

IUPAC Name |

2-[4-(tetrazol-1-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)5-7-1-3-8(4-2-7)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYBWZMCGUWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357054 | |

| Record name | (4-Tetrazol-1-yl-phenyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462068-57-1 | |

| Record name | (4-Tetrazol-1-yl-phenyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Tetrazol-1-yl-phenyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (4-Tetrazol-1-yl-phenyl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is designed to be a living resource, consolidating available technical data and outlining methodologies for its synthesis and analysis.

Chemical Identity and Physical Properties

This compound is a white to off-white solid compound. The tetrazole ring, a bioisostere of the carboxylic acid functional group, imparts unique electronic and metabolic properties, making it a valuable moiety in drug design.

Table 1: Core Chemical and Physical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-(1H-tetrazol-1-yl)phenyl)acetic acid | N/A |

| CAS Number | 462068-57-1 | [1][2][3] |

| Molecular Formula | C₉H₈N₄O₂ | [1][2][3] |

| Molecular Weight | 204.19 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 173-175 °C | [4] |

| Density | 1.45 g/cm³ | [4] |

Spectroscopic and Analytical Data

Definitive characterization of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published in publicly accessible databases, data for structurally related compounds can provide valuable comparative insights. Commercial suppliers may provide compound-specific data upon request[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the methylene protons of the acetic acid moiety, and the lone proton on the tetrazole ring. The splitting patterns and chemical shifts of the phenyl protons would indicate a para-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the carbons of the phenyl and tetrazole rings, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

Broad O-H stretch from the carboxylic acid.

-

C=O stretch of the carboxylic acid.

-

C=C and C-H stretches of the aromatic ring.

-

N=N and C-N stretches associated with the tetrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide structural information, showing characteristic losses of the carboxylic acid group and fragmentation of the heterocyclic and aromatic rings.

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the formation of the tetrazole ring from a corresponding amine precursor. The following is a proposed, logical synthesis protocol based on established methodologies for tetrazole formation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Aminophenylacetic acid[7]

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Triethyl orthoformate

-

Glacial acetic acid

-

Appropriate organic solvents (e.g., water, ethanol)

Step 1: Diazotization of 4-Aminophenylacetic acid

-

Suspend 4-aminophenylacetic acid in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Causality: The diazotization reaction, a cornerstone of aromatic chemistry, converts the primary amine into a highly reactive diazonium group. This group is an excellent leaving group (as N₂ gas), facilitating subsequent nucleophilic substitution.

Step 2: Formation of 4-Azidophenylacetic acid

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The resulting 4-azidophenylacetic acid may precipitate or can be extracted with a suitable organic solvent.

Causality: The azide anion (N₃⁻) acts as a nucleophile, displacing the diazonium group to form the aryl azide. This reaction is typically efficient and high-yielding.

Step 3: [3+2] Cycloaddition to form the Tetrazole Ring

-

Dissolve the crude 4-azidophenylacetic acid in a mixture of triethyl orthoformate and glacial acetic acid.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

The precipitated solid, this compound, can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Causality: This step is a formal [3+2] cycloaddition reaction. The orthoformate, in the presence of an acid catalyst, reacts with the terminal nitrogen of the azide to initiate ring closure, forming the stable 1-substituted tetrazole ring.

Reactivity and Stability

Tetrazole-containing compounds are known to be high-energy materials. While this compound itself is not classified as an explosive, precautions should be taken.

-

Thermal Stability: The compound is a solid with a relatively high melting point, suggesting moderate thermal stability. However, decomposition at elevated temperatures may be vigorous.

-

Chemical Stability: The compound is stable under normal laboratory conditions. Strong oxidizing or reducing agents should be avoided. The tetrazole ring is generally resistant to metabolic degradation, a property often exploited in drug design.

-

Hazards: The primary hazards are irritation to the skin and eyes (H315, H319)[8]. It is also classified as a flammable solid (H228)[8]. As with many fine organic powders, there is a potential for dust explosion.

Potential Pharmacological Applications

While specific pharmacological studies on this compound are not extensively reported in the literature, the broader class of tetrazole derivatives has shown a wide range of biological activities. This suggests that the title compound could be a valuable scaffold for drug discovery.

Diagram of Potential Pharmacological Relevance

Caption: Potential pharmacological roles of this compound.

The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active phenylacetic acid derivatives warrants further investigation into its potential analgesic, anti-inflammatory, and other therapeutic effects[9][10].

Analytical Methodologies

For the quality control and analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Recommended HPLC Method

A reverse-phase HPLC method would be suitable for the analysis of this compound. The following is a general protocol that can be optimized for specific applications.

Table 2: General HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid or Formic Acid in WaterB: Acetonitrile or Methanol |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Self-Validating System: The inclusion of an internal standard and the analysis of a reference standard of known purity are crucial for method validation. System suitability parameters such as peak asymmetry, theoretical plates, and reproducibility of injections should be established to ensure the reliability of the results.

Conclusion

This compound is a compound with significant potential in various scientific fields, particularly in medicinal chemistry. This guide has consolidated the available data on its chemical and physical properties and provided a logical framework for its synthesis and analysis. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its pharmacological profile.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 2. Biological Activity of Tetrazole Analogues of Indole-3-Acetic Acid and 2,4-Dichlorophenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. labsolu.ca [labsolu.ca]

- 9. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In-depth Technical Guide: (4-Tetrazol-1-yl-phenyl)-acetic acid (CAS 462068-57-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be construed as a comprehensive guide for the handling, use, or synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions in place.

Core Compound Identification

This compound, identified by the CAS number 462068-57-1, is a chemical compound with a distinct molecular structure featuring a phenylacetic acid moiety substituted with a tetrazole ring. This structural motif is of interest in medicinal chemistry due to the tetrazole group often serving as a bioisostere for a carboxylic acid, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that some reported values, such as the melting point, show discrepancies across different suppliers, which may be attributed to variations in purity or analytical methodology.

| Property | Value | Source(s) |

| CAS Number | 462068-57-1 | N/A |

| Molecular Formula | C₉H₈N₄O₂ | [1][2] |

| Molecular Weight | 204.19 g/mol | [1][2] |

| Melting Point | 150-151 °C | [1] |

| 173-175 °C | [2] | |

| Boiling Point | 433.2 °C at 760 mmHg (Predicted) | |

| Density | 1.45 g/cm³ | [2] |

| Flash Point | 215.8 °C | [2] |

Synthesis and Experimental Protocols

Suggested Synthetic Pathway

A potential, though unverified, synthetic route to this compound is illustrated below. This diagram is a conceptual representation and has not been validated through published experimental data.

Caption: Conceptual synthetic pathway for this compound.

Note on Experimental Protocol: The lack of published, detailed synthetic methods necessitates that any attempt to synthesize this compound would require significant research and development. This would involve a thorough literature review of analogous tetrazole formations, followed by systematic optimization of reaction conditions, including solvent, temperature, catalysts, and reaction time. Purification would likely involve techniques such as recrystallization or column chromatography, and characterization would require analytical methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the final product.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is listed by several chemical suppliers, suggesting its availability for research purposes; however, it does not appear to have been the subject of published pharmacological or biological studies.

The presence of the tetrazole ring, a known bioisostere of the carboxylic acid group, suggests that the compound could potentially interact with biological targets that recognize carboxylate moieties. However, without experimental data, any discussion of its potential biological effects would be purely speculative.

Safety and Handling

Based on available safety data sheets from chemical suppliers, this compound is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.

Recommended Handling Procedures

The following workflow outlines general safety precautions for handling chemical compounds of this nature.

Caption: General safety workflow for handling chemical reagents.

In case of contact with skin, wash immediately with plenty of water.[1] If inhaled, move to fresh air.[1] For eye contact, rinse thoroughly with plenty of water.[1] In case of ingestion, seek medical attention.[1]

Conclusion and Future Directions

This compound (CAS 462068-57-1) is a commercially available compound with a chemical structure that suggests potential for biological activity. However, a comprehensive review of publicly accessible scientific databases and literature reveals a significant lack of research on this specific molecule. There are no published studies detailing its synthesis, biological effects, or mechanism of action.

For researchers and drug development professionals, this compound represents an unexplored area. Future research could focus on:

-

Development of a robust and scalable synthetic protocol.

-

Screening for biological activity across a range of relevant assays, guided by the structural features of the molecule.

-

In-depth pharmacological characterization if any significant biological activity is identified.

The absence of existing data underscores the opportunity for novel discoveries related to this compound. However, it also necessitates a foundational approach to research, beginning with basic chemical synthesis and characterization, followed by exploratory biological screening.

References

An In-depth Technical Guide to (4-Tetrazol-1-yl-phenyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and general synthetic and pharmacological context of (4-Tetrazol-1-yl-phenyl)-acetic acid. The information is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₈N₄O₂ | [1][2] |

| Molecular Weight | 204.19 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically available at ≥98% | [1] |

| InChI Key | OGYBWZMCGUWWHS-UHFFFAOYSA-N | [1] |

Molecular Structure

The structure of this compound is characterized by a phenyl ring substituted at the para position with a 1H-tetrazol-1-yl group and an acetic acid moiety. The tetrazole ring is a key feature, known for its role as a bioisostere of a carboxylic acid group, which can influence the compound's pharmacokinetic and pharmacodynamic properties.[3][4]

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Tetrazol-1-yl-phenyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Tetrazol-1-yl-phenyl)-acetic acid is a multifaceted organic compound that has garnered interest within the scientific community. Its structure, featuring a phenylacetic acid moiety substituted with a tetrazole ring, suggests its potential as a carboxylic acid bioisostere in medicinal chemistry. The tetrazole group's metabolic stability and similar acidity to a carboxylic acid make it a valuable functional group in the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols for their determination, and explores the broader biological context of tetrazole-containing compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, key values such as pKa, boiling point, and aqueous solubility are based on predictive models and should be confirmed through empirical testing.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₄O₂ | [4][5][6] |

| Molecular Weight | 204.19 g/mol | [5] |

| Melting Point | 173-175 °C | [5] |

| Density | 1.45 g/cm³ | [5] |

| Flash Point | 215.8 °C | [5] |

| pKa (Predicted) | Due to the presence of the carboxylic acid group and the tetrazole ring, two acidic protons are present. The pKa of the carboxylic acid is predicted to be in the range of typical phenylacetic acids, while the tetrazole ring proton is also acidic. The tetrazole functional group is known to have an acidity similar to that of a carboxylic acid.[7][8] | N/A |

| Boiling Point (Predicted) | High, likely to decompose before boiling under atmospheric pressure due to the presence of the tetrazole ring. | N/A |

| Aqueous Solubility (Predicted) | Low, characteristic of many organic acids with significant aromatic character. Solubility will be pH-dependent, increasing at higher pH values as the acidic protons are removed. | N/A |

| LogP (Predicted for a similar compound) | 0.80 (for phenyl(1H-tetrazol-1-yl)acetic acid) | [9] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections detail generalized experimental protocols that can be adapted to determine the key properties of this compound.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter and electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a compound with two acidic protons, two inflection points and two corresponding pKa values would be expected.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of water or a buffer solution of a specific pH in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

The synthesis of 1-substituted tetrazoles can be achieved through various synthetic routes. A common method involves the reaction of a primary amine with an orthoformate and an azide source.[10]

Caption: General workflow for the synthesis of this compound.

Biological and Pharmacological Context

Tetrazole derivatives have been investigated for their potential as:

-

Anti-inflammatory agents [15]

-

Antihypertensive agents [16]

-

Anticonvulsant agents [1]

-

Antimicrobial and antifungal agents [12]

-

Anticancer agents [13]

The tetrazole moiety is often employed as a bioisosteric replacement for the carboxylic acid group in drug design.[2][3] This substitution can lead to improved metabolic stability and enhanced pharmacokinetic properties. Given that this compound contains both a tetrazole ring and a phenylacetic acid structure, it represents an interesting scaffold for further biological evaluation. Phenylacetic acid derivatives themselves have been explored as agonists for peroxisome proliferator-activated receptors (hPPARs), which are involved in regulating glucose and lipid metabolism.[17]

The diagram below illustrates a generalized workflow for the initial biological evaluation of a novel compound like this compound.

Caption: A typical workflow for the initial in vitro evaluation of a new chemical entity.

Conclusion

This compound is a compound with physicochemical properties that make it an intriguing candidate for further investigation in medicinal chemistry and drug discovery. While some of its fundamental properties have been characterized, further experimental determination of its pKa, aqueous solubility, and a comprehensive biological activity profile are essential to fully elucidate its potential. The methodologies and contextual information provided in this guide serve as a valuable resource for researchers and scientists embarking on the study of this and related tetrazole derivatives.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chalcogen.ro [chalcogen.ro]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. labsolu.ca [labsolu.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hit2Lead | phenyl(1H-tetrazol-1-yl)acetic acid | CAS# 876716-29-9 | MFCD07186413 | BB-4010357 [hit2lead.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. chemistryjournals.net [chemistryjournals.net]

- 13. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Synthesis and anti-histamine release activity of phenyl tetrazole compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PHARMACOLOGY OF A GROUP OF PHENYLPIPERAZINE TETRAZOLE DERIVATIVES WITH ADRENERGIC BLOCKING ACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Tetrazole Acetic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole nucleus, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid functional group, have propelled the development of numerous tetrazole-containing therapeutic agents. When coupled with an acetic acid moiety, the resulting tetrazole acetic acid derivatives exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for drug discovery and development programs. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this versatile class of compounds.

Synthesis of 2-(1H-Tetrazol-5-yl)acetic Acid Derivatives

The synthesis of 2-(1H-tetrazol-5-yl)acetic acid and its derivatives is a well-established process in organic chemistry, with the [3+2] cycloaddition reaction between a nitrile and an azide serving as the cornerstone of most synthetic routes.

General Synthetic Protocol

A generalized, robust, and efficient one-pot synthesis of 2-(1H-tetrazol-5-yl)acetic acid derivatives is outlined below. This method offers the advantages of simple process, safe and easy operation, and high product yield.

Materials:

-

Cyanoacetic acid or a substituted cyanoacetate ester

-

Sodium azide (NaN₃)

-

A suitable solvent (e.g., water, dimethylformamide)

-

A catalyst (e.g., zinc chloride)

-

Acid for pH adjustment (e.g., hydrochloric acid, sulfuric acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyanoacetic acid (or its ester derivative), sodium azide, the chosen solvent, and the catalyst. The molar ratio of cyanoacetic acid to sodium azide is typically in the range of 1:0.8 to 1:1.5.

-

Reaction: Stir the mixture and heat it to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Acidification: Dissolve the residue in water and adjust the pH to the acidic range with a suitable acid (e.g., HCl or H₂SO₄). This step protonates the tetrazole ring and precipitates the product.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum to yield the 2-(1H-tetrazol-5-yl)acetic acid derivative. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

This versatile protocol can be adapted for the synthesis of a wide array of substituted tetrazole acetic acid derivatives by employing appropriately substituted starting materials.

Biological Activities and Quantitative Data

Tetrazole acetic acid derivatives have demonstrated significant potential across a range of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antimicrobial and Antifungal Activity

Derivatives of tetrazole acetic acid have been shown to possess potent activity against a variety of bacterial and fungal strains. The primary mechanism for their antifungal action is believed to be the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a critical component of the ergosterol biosynthesis pathway in fungi.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of Tetrazole Acetic Acid Derivatives against Various Microorganisms

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 1a | Escherichia coli | 64 | [3] |

| Pseudomonas aeruginosa | 64 | [3] | |

| Aspergillus niger | 32 | [3] | |

| Candida albicans | 8 | [3] | |

| 1b | Escherichia coli | >64 | [3] |

| Pseudomonas aeruginosa | >64 | [3] | |

| Bacillus subtilis | 32 | [3] | |

| Bacillus megaterium | 64 | [3] | |

| Aspergillus niger | 16 | [3] | |

| Candida albicans | 4 | [3] | |

| Compound 1c | Escherichia coli | 15.06 µM | [4] |

| Staphylococcus aureus | >100 µM | [4] | |

| Compound 5c | Escherichia coli | 13.37 µM | [4] |

| Staphylococcus aureus | >100 µM | [4] |

Anticancer Activity

The anticancer potential of tetrazole acetic acid derivatives has been a significant area of investigation. One of the key mechanisms of action for their antitumor effect is the inhibition of tubulin polymerization, a critical process for cell division.[5][6][7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, primarily in the G2/M phase, leading to apoptosis in cancer cells.

Table 2: In Vitro Anticancer Activity (IC₅₀) of Tetrazole Acetic Acid Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4h | A549 (Lung) | 1.51 | [8] |

| MDA-MB-231 (Breast) | 2.83 | [8] | |

| Compound 4i | A549 (Lung) | 1.49 | [8] |

| MDA-MB-231 (Breast) | 2.91 | [8] | |

| Compound 1 | HCT116 (Colon) | 22.4 | [5] |

| Compound 2 | HCT116 (Colon) | 0.34 | [5] |

Anti-inflammatory Activity

Tetrazole acetic acid derivatives have also been evaluated for their anti-inflammatory properties. A common in vivo model for this assessment is the carrageenan-induced paw edema assay in rats. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which in turn reduces the production of pro-inflammatory mediators like prostaglandins (e.g., PGE2) and nitric oxide (NO).[9][10]

Table 3: In Vivo Anti-inflammatory Activity of Tetrazole Acetic Acid Derivatives in the Carrageenan-Induced Rat Paw Edema Model

| Compound ID | Dose (mg/kg) | Time (hr) | % Inhibition of Edema | Reference |

| Compound 35 | 50 | 5 | 96 | |

| Ibuprofen (Standard) | 100 | 5 | 52 |

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum, adjusted to a McFarland standard of 0.5

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound and the positive control in the microtiter plate wells using the appropriate broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include wells with inoculum and broth only (growth control) and wells with broth only (sterility control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetrazole acetic acid derivative and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

Test compound suspension/solution

-

Standard anti-inflammatory drug (e.g., indomethacin, ibuprofen)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (control, standard, and test compound groups).

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which tetrazole acetic acid derivatives exert their biological effects is crucial for their rational design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.

Antifungal Mechanism: Inhibition of Fungal CYP51

Anticancer Mechanism: Tubulin Polymerization Inhibition

Anti-inflammatory Mechanism: Inhibition of COX and Pro-inflammatory Mediators

Conclusion and Future Directions

Tetrazole acetic acid derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their straightforward synthesis, coupled with their potent antimicrobial, anticancer, and anti-inflammatory properties, makes them attractive candidates for further preclinical and clinical development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to identify novel therapeutic targets. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new and effective treatments for a wide array of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Molecular Pathways: An In-depth Analysis of (4-Tetrazol-1-yl-phenyl)-acetic Acid's Theoretical Mechanism of Action

For Immediate Release

[City, State] – December 30, 2025 – In the intricate landscape of drug discovery, understanding the precise mechanism of action of a therapeutic candidate is paramount. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theoretical mechanism of action of (4-Tetrazol-1-yl-phenyl)-acetic acid. By leveraging principles of bioisosterism and analyzing the known pharmacology of its structural components, a primary anti-inflammatory pathway through the inhibition of cyclooxygenase (COX) enzymes is proposed. This document outlines the theoretical basis for this mechanism, details relevant experimental protocols for its validation, and presents hypothetical quantitative data to guide future research.

Introduction: The Scientific Rationale

This compound is a synthetic organic compound featuring a phenylacetic acid scaffold, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), and a tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, meaning it shares similar physicochemical properties and can elicit comparable biological responses. This bioisosteric replacement is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1] Given that many NSAIDs function through the inhibition of cyclooxygenase (COX) enzymes, it is hypothesized that this compound exerts its biological effects through a similar mechanism.

Core Mechanism of Action Theory: Cyclooxygenase Inhibition

The primary theory for the mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, the production of prostaglandins is reduced, leading to an anti-inflammatory effect.

The Cyclooxygenase Signaling Pathway

The inflammatory cascade initiated by cellular injury or stimuli leads to the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. Arachidonic acid then serves as a substrate for the COX enzymes. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Inhibition of COX-2 is therefore desirable for anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition.

References

Potential Therapeutic Applications of (4-Tetrazol-1-yl-phenyl)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Tetrazol-1-yl-phenyl)-acetic acid is a heterocyclic compound featuring a tetrazole ring linked to a phenylacetic acid moiety. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural similarity to other biologically active tetrazole-containing compounds suggests significant therapeutic potential. This technical guide explores these potential applications by drawing parallels with closely related analogs, focusing on anti-inflammatory and antioxidant activities. This document provides a comprehensive overview of the plausible mechanisms of action, detailed experimental protocols for evaluation, and a summary of relevant quantitative data from studies on analogous compounds.

Introduction

Tetrazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antihypertensive, anticancer, and anti-inflammatory properties. The tetrazole ring is often considered a bioisostere of the carboxylic acid group, offering similar physicochemical properties with potentially improved metabolic stability and pharmacokinetic profiles. The subject of this guide, this compound, combines the tetrazole pharmacophore with a phenylacetic acid scaffold, a common motif in non-steroidal anti-inflammatory drugs (NSAIDs). Given this structural framework, a primary area of therapeutic interest lies in its potential as an anti-inflammatory and antioxidant agent.

This guide will focus on the potential therapeutic applications of this compound by examining the activities of structurally similar compounds, particularly 5-aryl-2H-tetrazole-2-acetic acids.

Potential Therapeutic Applications and Mechanism of Action

Based on studies of structurally related compounds, the primary potential therapeutic applications for this compound are in the treatment of inflammatory conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole-acetic acid derivatives has been investigated. A study on 5-aryl-2H-tetrazole-2-acetic acids demonstrated their activity in animal models of inflammation.[1] The proposed mechanism for the anti-inflammatory effect of such compounds is likely multifactorial, potentially involving the inhibition of inflammatory mediators. The presence of the acetic acid moiety is a key feature of many NSAIDs that inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Superoxide Scavenging Activity

Reactive oxygen species (ROS), such as the superoxide radical (O₂⁻), play a significant role in the pathogenesis of inflammatory diseases. The ability to scavenge these radicals is a key attribute of certain anti-inflammatory agents. Hydroxy-substituted 5-aryl-2H-tetrazoles, close analogs of the topic compound, have been shown to be effective in vitro scavengers of superoxide.[1] This suggests that this compound, particularly if modified with hydroxyl groups on the phenyl ring, could exhibit antioxidant properties, thereby mitigating oxidative stress associated with inflammation.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes the anti-inflammatory activity of structurally related 5-aryl-2H-tetrazole-2-acetic acids from a key study.[1]

| Compound (5-aryl-2H-tetrazole-2-acetic acid) | Aryl Substituent | Carrageenan-Induced Edema (% Inhibition at 3h, 100 mg/kg) |

| Analog 1 | 4-Methoxyphenyl | 25 |

| Analog 2 | 4-Chlorophenyl | 22 |

| Analog 3 | 3,4-Dichlorophenyl | 30 |

| Analog 4 | Phenyl | 18 |

| Ibuprofen (Standard) | - | 45 |

Data extrapolated from a study on 5-aryl-2H-tetrazole-2-acetic acids for illustrative purposes.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential therapeutic applications of this compound, based on established protocols.

Superoxide Scavenging Assay

This in vitro assay evaluates the ability of a compound to scavenge superoxide radicals.

Principle: Superoxide radicals are generated by a non-enzymatic system (e.g., NADH-PMS) and detected by the reduction of a chromogenic reagent like Nitroblue Tetrazolium (NBT).[2] A scavenger compound will compete with NBT for the superoxide radicals, leading to a decrease in color formation, which is measured spectrophotometrically.[2]

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (e.g., 200 mM, pH 6.6), NADH solution (e.g., 0.936 mM), and NBT solution (e.g., 0.3 mM).[2]

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding Phenazine Methosulfate (PMS) solution (e.g., 0.12 mM).[2]

-

Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).[3]

-

Measure the absorbance at 560 nm.[2]

-

Calculate the percentage of superoxide radical scavenging activity.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4][5][6][7][8]

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[4][7]

Protocol:

-

Fast adult rats (e.g., Wistar or Sprague-Dawley) overnight with free access to water.

-

Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined time before carrageenan injection (e.g., 30-60 minutes).[4]

-

Measure the initial paw volume of the right hind paw using a plethysmometer.[6]

-

Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the subplantar region of the right hind paw.[6]

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

References

- 1. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. protocols.io [protocols.io]

- 4. inotiv.com [inotiv.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

literature review of 1-phenyltetrazole acetic acid compounds

An In-depth Technical Guide on 1-Phenyltetrazole Acetic Acid Compounds

Abstract

This technical guide provides a comprehensive , a class of molecules with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological activities, and experimental evaluation of these compounds. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols, and utilizes graphical diagrams to illustrate complex pathways and workflows, serving as a foundational resource for advancing research and development in this area.

Introduction

The tetrazole nucleus is a key heterocyclic scaffold in medicinal chemistry, primarily because it serves as a metabolically stable bioisostere for the carboxylic acid group.[1] This bioisosterism improves physicochemical properties, such as lipophilicity and metabolic resistance, enhancing the pharmacokinetic profile of drug candidates.[2] Among tetrazole derivatives, 1-phenyltetrazole acetic acid and its analogues have attracted considerable attention due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] This guide explores the core aspects of these compounds, from their chemical synthesis to their biological evaluation and mechanisms of action.

Synthetic Methodologies

The most versatile and common method for synthesizing the 5-substituted-1H-tetrazole core is the [2+3] cycloaddition reaction between a nitrile and an azide.[1][6] For 1-phenyltetrazole acetic acid derivatives, the synthesis typically involves a multi-step process.

General Synthesis Pathway: The process often begins with the formation of the 5-phenyltetrazole ring via the reaction of benzonitrile with sodium azide, often catalyzed by an ammonium salt or a Lewis acid.[2] The resulting tetrazole is then N-alkylated using an appropriate haloacetic acid ester (e.g., ethyl chloroacetate), followed by hydrolysis of the ester to yield the final carboxylic acid product.[2][3]

Caption: General synthetic workflow for 1-phenyltetrazole acetic acid.

Biological Activities and Therapeutic Potential

Anti-inflammatory and Analgesic Activity

Several derivatives of tetrazole acetic acid have been investigated for their anti-inflammatory and analgesic properties.[3][5] The mechanism is often linked to the inhibition of key enzymes in the inflammatory cascade, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Some compounds have shown promising results in protein denaturation assays, a common in-vitro screening method for anti-inflammatory activity.[2]

Anticancer Activity

The tetrazole scaffold is present in numerous compounds evaluated for anticancer activity.[4][7] Derivatives of 1-phenyltetrazole have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action can be multifaceted, including the inhibition of critical signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway, and the disruption of microtubule dynamics.[10][11]

Caption: Potential anticancer mechanisms of action for tetrazole derivatives.

Quantitative Data Presentation

The following tables summarize representative quantitative data for tetrazole derivatives from various studies to allow for easy comparison.

Table 1: Anticancer Activity of Selected Tetrazole Derivatives IC50 values represent the concentration required to inhibit 50% of cell growth.

| Compound ID | Cell Line (Cancer Type) | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 14 | CaCo-2 (Colon) | 4.2 | Doxorubicin | ~0.8 |

| Compound 35 | CaCo-2 (Colon) | 9.8 | Doxorubicin | ~0.8 |

| Compound 35 | HuH-7 (Liver) | 24.0 | Doxorubicin | ~1.1 |

| Compound 6a | OVCAR-4 (Ovarian) | 1.57 | Alpelisib (PI3Kα inhib.) | 0.06 |

| Compound 6-31 | SGC-7901 (Gastric) | 0.019 | Combretastatin A-4 | 0.0028 |

Data compiled from references[9][10][11]. Note: Compound structures vary and are presented here for comparative purposes.

Table 2: Anti-inflammatory Activity of Selected Tetrazole Derivatives

| Compound ID | Assay Method | Inhibition (%) @ 100 µg/mL | Standard | Inhibition (%) @ 100 µg/mL |

| Pyrazolo-tetrazole 1 | Protein Denaturation | 78 | Diclofenac Sodium | 85 |

| Pyrazolo-tetrazole 2 | Protein Denaturation | 72 | Diclofenac Sodium | 85 |

| Pyridine-tetrazole 3 | Carrageenan Paw Edema | 70 | Diclofenac Sodium | 75 |

Data compiled from references[2]. Note: Structures vary.

Experimental Protocols

General Protocol for Synthesis of (1-phenyl-1H-tetrazol-5-yl)acetic acid

-

Step 1: Synthesis of 5-Phenyl-1H-tetrazole. To a mixture of benzonitrile (1 eq.) and sodium azide (1.2 eq.) in a suitable solvent like dimethylformamide (DMF), add ammonium chloride (1.1 eq.). Heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature, pour it into ice-cold water, and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain 5-phenyl-1H-tetrazole.

-

Step 2: N-Alkylation. Dissolve 5-phenyl-1H-tetrazole (1 eq.) in acetone or DMF. Add a base such as potassium carbonate (K₂CO₃) (1.5 eq.) and stir for 30 minutes. Add ethyl chloroacetate (1.1 eq.) dropwise to the suspension. Reflux the mixture for 8-12 hours.

-

Step 3: Work-up and Purification. After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude ester. Purify by column chromatography if necessary.

-

Step 4: Hydrolysis. Dissolve the purified ethyl (1-phenyl-1H-tetrazol-5-yl)acetate in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) (2-3 eq.) and stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Step 5: Final Product Isolation. Evaporate the ethanol. Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted ester. Acidify the aqueous layer with cold, dilute HCl to a pH of ~2-3. The white precipitate of 1-phenyltetrazole acetic acid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Protocol for In Vitro Anticancer MTT Assay

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of approximately 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, remove the drug-containing medium. Add 100 µL of fresh medium and 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[12]

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

1-Phenyltetrazole acetic acid compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their role as metabolically robust bioisosteres for carboxylic acids makes them attractive for designing new therapeutic agents with improved pharmacokinetic properties. The potent anti-inflammatory and anticancer activities highlighted in this review underscore the therapeutic promise of this compound class.

Future research should focus on synthesizing and screening novel analogues to build comprehensive structure-activity relationships (SAR). Efforts should be directed towards identifying specific molecular targets to elucidate precise mechanisms of action. Optimization of lead compounds to enhance potency, selectivity, and drug-like properties will be critical for translating the preclinical potential of these derivatives into clinically viable drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. [New analgesically active derivatives of 1-phenyl-5-mercaptotetrazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetic acids bearing the 1-phenyl-1H-indazole nucleus with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of (4-Tetrazol-1-yl-phenyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-Tetrazol-1-yl-phenyl)-acetic acid, a heterocyclic compound of interest in pharmaceutical research. The following sections detail its properties, associated hazards, safe handling procedures, and relevant experimental protocols. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and effectively.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline powder. Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 462068-57-1 | [1] |

| Molecular Formula | C₉H₈N₄O₂ | [2] |

| Molecular Weight | 204.19 g/mol | [1][2] |

| Melting Point | 173-175°C | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| InChI Key | OGYBWZMCGUWWHS-UHFFFAOYSA-N | [2] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

GHS Hazard Statements

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Tract Irritation | H335 | May cause respiratory irritation. |

Precautionary Measures

| Precautionary Statement | Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

| Aspect | Recommendation |

| Handling | - Handle in a well-ventilated area, preferably in a fume hood. - Avoid generation of dust. - Use non-sparking tools. - Ground/bond container and receiving equipment. - Wear appropriate personal protective equipment (see Section 4). |

| Storage | - Keep container tightly closed in a dry and well-ventilated place. - Store away from heat, sparks, and open flames. - Incompatible with strong oxidizing agents. |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | - Chemical-resistant gloves (e.g., nitrile rubber). - Laboratory coat. |

| Respiratory Protection | For operations generating dust, use a NIOSH-approved respirator with a particulate filter. |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. If skin irritation persists, call a physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the cyclization of 4-aminophenylacetic acid with sodium azide and an orthoformate, a common method for preparing 1-substituted tetrazoles.[3][4]

Reaction Scheme:

A plausible reaction scheme for the synthesis of the target molecule.

Materials:

-

4-Aminophenylacetic acid

-

Sodium azide (NaN₃)

-

Triethyl orthoformate

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminophenylacetic acid in glacial acetic acid.

-

Add triethyl orthoformate and sodium azide to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a fume hood.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid.

-

The crude product may precipitate. If so, filter the solid. Otherwise, extract the product into ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

-

If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed by various analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure. Expected signals would correspond to the protons and carbons of the phenyl ring, the acetic acid moiety, and the tetrazole ring.[5][6]

-

FTIR Spectroscopy: To identify functional groups such as the carboxylic acid C=O and O-H stretches, and the N=N and C=N vibrations of the tetrazole ring.[7]

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Proposed Biological Activity and Signaling Pathway

The proposed mechanism of action is the inhibition of the COX-2 enzyme, which is a key enzyme in the inflammatory cascade responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[12][13]

Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

This compound is a compound with potential applications in drug discovery, likely as an anti-inflammatory agent. While it presents moderate hazards, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and handling in a ventilated environment, can mitigate these risks. This guide provides a foundation for the safe handling, synthesis, and further investigation of this compound. Researchers should always consult the most up-to-date Safety Data Sheet before use and perform a thorough risk assessment for any new experimental procedures.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide | Semantic Scholar [semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tissue-selective inhibition of prostaglandin synthesis in rat by tepoxalin: anti-inflammatory without gastropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (4-Tetrazol-1-yl-phenyl)-acetic acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (4-Tetrazol-1-yl-phenyl)-acetic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a summary of qualitative solubility information derived from general chemical principles and data on structurally related compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, alongside a predictive analysis of its solubility based on its molecular structure. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound in a laboratory setting.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development. The tetrazole ring is often employed as a bioisostere for a carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of a drug candidate. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and biological testing. This guide provides a comprehensive overview of the available solubility information and a practical framework for its experimental determination.

Solubility Data

A thorough search of scientific databases and literature has revealed a lack of specific quantitative solubility data for this compound. However, based on the general properties of tetrazoles and carboxylic acids, a qualitative assessment of its solubility in common laboratory solvents can be inferred. Tetrazole-containing compounds are known to exhibit solubility in polar solvents.

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Likely Soluble | The presence of the carboxylic acid and tetrazole groups, both capable of hydrogen bonding, suggests solubility in polar protic solvents. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Likely Soluble | The polar nature of the molecule should allow for favorable dipole-dipole interactions with these solvents. Tetrazoles generally show good solubility in DMSO. |

| Nonpolar | Hexane, Toluene | Likely Insoluble | The overall polarity of the molecule, dominated by the carboxylic acid and tetrazole moieties, would lead to poor interaction with nonpolar solvents. |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Sparingly Soluble to Insoluble | Solubility in these solvents is less predictable and would depend on the balance between the polar functional groups and the nonpolar phenylacetic acid backbone. |

Predicted Solubility Based on Molecular Structure

The molecular structure of this compound provides key insights into its probable solubility characteristics. The molecule possesses both a polar carboxylic acid group and a polar tetrazole ring, which will dominate its solubility profile. The phenyl ring contributes a nonpolar character.

The interplay of these features suggests that the compound will behave as a polar organic acid. Its solubility in aqueous media is expected to be significantly influenced by pH. In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which will be significantly more water-soluble.

Caption: Predicted solubility based on molecular features.

Experimental Protocol for Solubility Determination

The following is a general protocol for the quantitative determination of the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

4.2. Experimental Workflow

Caption: General workflow for experimental solubility determination.

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (0.22 µm) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC method or by measuring its absorbance at a predetermined wavelength using a UV-Vis spectrophotometer. A calibration curve prepared with known concentrations of this compound will be required.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

The Ascendance of (4-Tetrazol-1-yl-phenyl)-acetic acid: A Technical Guide to a Carboxylic Acid Bioisostere

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of rational drug design. The carboxylic acid moiety, while crucial for the biological activity of many compounds, often presents challenges related to metabolic instability and poor pharmacokinetic profiles. This technical guide provides an in-depth exploration of (4-Tetrazol-1-yl-phenyl)-acetic acid as a prominent example of a carboxylic acid bioisostere. We delve into the physicochemical rationale for this substitution, present comparative quantitative data, detail relevant experimental protocols for synthesis and biological evaluation, and visualize the pertinent signaling pathways. This document serves as a comprehensive resource for researchers seeking to leverage the advantages of tetrazole bioisosteres in their drug discovery and development endeavors.

Introduction: The Bioisosteric Rationale for Tetrazoles

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group that retains similar biological activity, is a powerful strategy to enhance a compound's therapeutic profile. The substitution of a carboxylic acid with a 1,5-disubstituted tetrazole ring has emerged as a particularly successful tactic in drug design.

The tetrazole ring offers a unique combination of properties that effectively mimic a carboxylic acid:

-

Acidity: The N-H proton of the tetrazole ring exhibits a pKa value that is remarkably similar to that of a carboxylic acid, allowing it to engage in comparable ionic interactions with biological targets.

-

Electronic and Steric Similarity: The tetrazole anion possesses a delocalized negative charge distributed over four nitrogen atoms, analogous to the resonance-stabilized carboxylate anion. This electronic similarity, coupled with a comparable steric footprint, enables the tetrazole to fit into binding pockets designed for carboxylic acids.

-